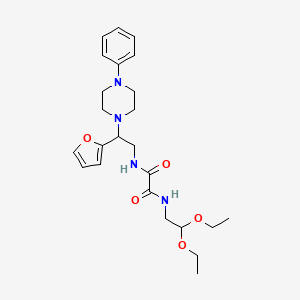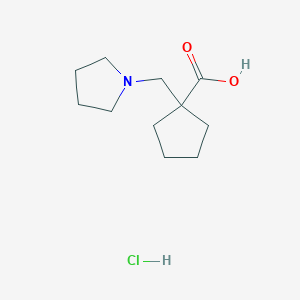![molecular formula C36H50S4 B2477260 2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 514188-77-3](/img/structure/B2477260.png)
2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its multiple thiophene rings and decyl side chains, making it a significant molecule in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the organic field-effect transistors (OFETs). This compound is a p-type organic semiconductor and is used in the fabrication and evaluation of OFETs .
Mode of Action
5,5’‘’-Didecyl-2,2’5’,2’‘5’‘,2’‘’-quaterthiophene: interacts with its targets by acting as an active layer in semiconductors . It is a semiconducting oligomer and can be used as a monomer to prepare poly (3,3′′′-dialkyl-quaterthiophene) polymers (PQTs) .
Biochemical Pathways
The biochemical pathways affected by 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene are primarily related to the operation of organic field-effect transistors (OFETs). The compound’s interaction with these pathways results in changes in the electrical properties of the OFETs .
Pharmacokinetics
The ADME properties of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene Its physical properties such as its solid state at 20 degrees celsius and its molecular weight of 611.04 may influence its bioavailability if it were to be studied in a biological context.
Result of Action
The molecular and cellular effects of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene ’s action are observed in the performance of the OFETs. The compound’s interaction with the OFETs results in changes in the electrical properties of the transistors .
Action Environment
The action, efficacy, and stability of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be influenced by environmental factors such as temperature and humidity. For instance, the storage conditions of the compound are frequently reviewed to optimize them . The compound’s solid state at 20 degrees Celsius suggests that it may have different properties at other temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of stannylated thiophene with halogenated thiophene under palladium catalysis . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; temperatures around 0°C to 25°C.
Reduction: LiAlH4; temperatures around -78°C to room temperature.
Substitution: Bromine, nitric acid; temperatures around 0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
- Thiophene-2-boronic acid pinacol ester
Uniqueness
2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene stands out due to its multiple thiophene rings and long decyl side chains, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50S4/c1-3-5-7-9-11-13-15-17-19-29-21-23-31(37-29)33-25-27-35(39-33)36-28-26-34(40-36)32-24-22-30(38-32)20-18-16-14-12-10-8-6-4-2/h21-28H,3-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCHXHNXTBDCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477177.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2477178.png)



![ethyl 2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2477187.png)


![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)
![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)



![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)
